molecular formula C11H8ClNO2 B6346107 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188134-95-3

5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346107
CAS No.: 1188134-95-3
M. Wt: 221.64 g/mol
InChI Key: WVOUNUASLMLERU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at position 5, a 4-methylphenyl group at position 3, and a formyl group at position 4. Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) under ISO-certified manufacturing processes .

The 4-methylphenyl group contributes to its lipophilicity, while the electron-withdrawing chlorine and aldehyde groups influence its reactivity, making it a versatile building block in medicinal chemistry .

Properties

IUPAC Name

5-chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)10-9(6-14)11(12)15-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOUNUASLMLERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde can be achieved through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted isoxazoles .

Another method involves the Vilsmeier-Haack reaction, where the starting material, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is prepared and then reacted with appropriate reagents to form the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods has been reported to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoxazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

Steric and Electronic Influences :

  • Ortho- vs. Para-Substitution : The 2-methylphenyl analog (ortho) is discontinued, likely due to steric hindrance affecting synthesis or crystal packing . In contrast, the 4-methylphenyl (para) and 3-methylphenyl (meta) isomers are commercially available, indicating favorable synthetic pathways .

Heteroaromatic Substitution :

  • The furan-2-yl analog replaces the phenyl ring with a heterocycle, reducing molecular weight and altering solubility. This may be advantageous in designing water-soluble derivatives .

Similar weak interactions may govern the solid-state behavior of these oxazole analogs .

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